molecular formula C13H22N2S B5661646 N,1-dimethyl-N-[(5-methyl-2-thienyl)methyl]-4-piperidinamine

N,1-dimethyl-N-[(5-methyl-2-thienyl)methyl]-4-piperidinamine

Cat. No. B5661646
M. Wt: 238.39 g/mol
InChI Key: RPVACLUYJCXYEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N,1-dimethyl-N-[(5-methyl-2-thienyl)methyl]-4-piperidinamine" often involves multi-step reactions, starting with basic piperidine structures and incorporating thiophene moieties through various organic synthesis techniques. For instance, the synthesis of piperidine derivatives with substituted thiophene groups might involve condensation reactions, as seen in the creation of merocyanine dyes and pyridine-thione derivatives, indicating a complex synthesis pathway that might be applicable to our compound of interest (El-Sayed & Spange, 2007); (Othman, 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds often involves spectroscopic techniques and X-ray crystallography to determine the arrangement of atoms and the conformation of the molecule. For piperidine-based compounds, the structure is stabilized by various intramolecular interactions, such as hydrogen bonding and C-H…π interactions, which could also be relevant for our compound (Khan et al., 2013).

Chemical Reactions and Properties

Compounds with piperidine and thiophene moieties can undergo a range of chemical reactions, including cyclocondensation, cyclization, and various substitution reactions, which may also apply to "N,1-dimethyl-N-[(5-methyl-2-thienyl)methyl]-4-piperidinamine". These reactions often lead to the formation of heterocyclic compounds with potential biological activity (Gein et al., 2009).

properties

IUPAC Name

N,1-dimethyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S/c1-11-4-5-13(16-11)10-15(3)12-6-8-14(2)9-7-12/h4-5,12H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVACLUYJCXYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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